APP⁺ vs. ASP⁺ at SERT: 10-Fold Higher Potency in 5-HT Uptake Inhibition and Opposite Electrophysiological Pharmacology
In direct head-to-head experiments in hSERT-expressing HEK293 cells, APP⁺ inhibited [³H]5-HT uptake with a Kᵢ of 19.7 ± 2.23 μM, whereas ASP⁺ exhibited a Kᵢ of 180.1 ± 20.3 μM—an approximately 9.1-fold lower potency [1]. Electrophysiologically, at −60 mV in hSERT-expressing Xenopus oocytes, 10 μM APP⁺ induced fluoxetine-sensitive inward currents characteristic of a transported substrate, whereas 10 μM ASP⁺ induced outward currents and counteracted 5-HT-induced hSERT currents, demonstrating that ASP⁺ acts as an inhibitor rather than a substrate [1].
| Evidence Dimension | hSERT inhibition potency (Kᵢ) and electrophysiological response |
|---|---|
| Target Compound Data | Kᵢ (APP⁺) = 19.7 ± 2.23 μM; induces inward (substrate-like) currents at −60 mV |
| Comparator Or Baseline | Kᵢ (ASP⁺) = 180.1 ± 20.3 μM; induces outward (inhibitor-like) currents at −60 mV |
| Quantified Difference | APP⁺ is 9.1-fold more potent; functional pharmacology is opposite (substrate vs. inhibitor) |
| Conditions | hSERT-HEK293 cells, [³H]5-HT competition; hSERT-expressing X. laevis oocytes voltage-clamped to −60 mV, 10 μM each compound |
Why This Matters
This rules out ASP⁺ for any experiment requiring measurement of SERT-mediated transport; APP⁺ is the only fluorescent MPP⁺ analogue validated as a genuine SERT substrate with a defined Kᵢ, essential for competitive uptake and high-throughput screening assays.
- [1] Solis E Jr, Zdravkovic I, Tomlinson ID, Noskov SY, Rosenthal SJ, De Felice LJ. 4-(4-(Dimethylamino)phenyl)-1-methylpyridinium (APP+) Is a Fluorescent Substrate for the Human Serotonin Transporter. J Biol Chem. 2012 Mar 16;287(12):8852-63. doi: 10.1074/jbc.M111.267757. PMID: 22291010. (Figure 4E–G). View Source
